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molecular formula C10H11NO2 B3056865 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 74887-79-9

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No. B3056865
M. Wt: 177.2 g/mol
InChI Key: FBYNTMTYLLVDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340595

Procedure details

3.8 g (0.02 mole) of 6-methoxy-2,3,4,5-tetra-hydro-1H-1-benzazepin-2-one and 10 g of pyridinium chloride are heated for 2 hours at 200°-220° C. The melt is cooled and poured into water, and the mixture is acidified with 2 N H2SO4 and extracted repeatedly with ether. The combined organic phases are dried and concentrated and the residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal. 1.6 g of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, of melting point 243°-244° C., are obtained. This material is identical with the product obtained under Ia.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[NH:13][C:7]=2[CH:6]=[CH:5][CH:4]=1.[Cl-].[NH+]1C=CC=CC=1.OS(O)(=O)=O>O>[OH:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[NH:13][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
COC1=CC=CC2=C1CCCC(N2)=O
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The melt is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1CCCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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